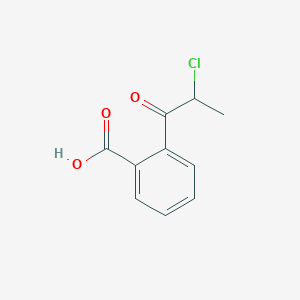

1-(2-Carboxyphenyl)-2-chloropropan-1-one

CAS No.:

Cat. No.: VC18820038

Molecular Formula: C10H9ClO3

Molecular Weight: 212.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9ClO3 |

|---|---|

| Molecular Weight | 212.63 g/mol |

| IUPAC Name | 2-(2-chloropropanoyl)benzoic acid |

| Standard InChI | InChI=1S/C10H9ClO3/c1-6(11)9(12)7-4-2-3-5-8(7)10(13)14/h2-6H,1H3,(H,13,14) |

| Standard InChI Key | DPPYWOCUSIVIJA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)C1=CC=CC=C1C(=O)O)Cl |

Introduction

1-(2-Carboxyphenyl)-2-chloropropan-1-one is an organic compound classified as a halogenated ketone, specifically an α-chloro ketone. Its molecular formula is , and it has a molecular weight of approximately 212.63 g/mol. The compound features a chlorinated propanone backbone attached to a phenyl ring with a carboxylic acid functional group, which contributes to its unique chemical reactivity and potential applications in organic synthesis and medicinal chemistry.

Structural Characteristics

The molecular structure of 1-(2-Carboxyphenyl)-2-chloropropan-1-one can be described as follows:

-

Core Functional Groups:

-

A carboxylic acid group (-COOH) attached to the phenyl ring.

-

A chlorine atom attached to the α-carbon of the propanone moiety.

-

-

Reactivity:

-

The carbonyl group and chlorine atom make the compound electrophilic, enabling nucleophilic substitution reactions.

-

The carboxylic acid group allows hydrogen bonding, influencing its solubility and interaction with biological systems.

-

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 212.63 g/mol |

| Functional Groups | Carboxylic acid, Chlorine, Ketone |

| Chemical Classification | α-Chloro ketone |

Synthesis of 1-(2-Carboxyphenyl)-2-chloropropan-1-one

The synthesis of this compound typically involves the reaction between 2-chloropropanone and 2-carboxybenzoic acid under controlled conditions. Catalysts are often used to enhance yield and purity. The process can be summarized as follows:

-

Reactants:

-

2-Chloropropanone.

-

2-Carboxybenzoic acid.

-

-

Reaction Conditions:

-

Controlled temperature and pressure.

-

Catalysts such as acids or bases may be employed.

-

-

Industrial Applications:

-

Continuous flow reactors are often used for large-scale production to ensure consistency and efficiency.

-

Chemical Reactivity

The reactivity of 1-(2-Carboxyphenyl)-2-chloropropan-1-one is largely dictated by its functional groups:

-

Nucleophilic Substitution:

-

The chlorine atom on the α-carbon is highly reactive toward nucleophiles, allowing substitution reactions.

-

-

Hydrogen Bonding:

-

The carboxylic acid group enables interactions with other molecules via hydrogen bonding.

-

-

Biological Activity:

-

The compound’s structure suggests potential enzyme inhibition or receptor binding, leading to antimicrobial or anticancer properties.

-

Applications

This compound has significant applications in various fields:

-

Organic Synthesis:

-

Serves as an intermediate in the production of more complex molecules.

-

-

Medicinal Chemistry:

-

Potential for developing pharmaceutical agents due to its structural features that mimic biologically active molecules.

-

-

Biological Research:

-

Studied for its enzyme-inhibitory activities and possible therapeutic effects.

-

Similar Compounds

Several compounds share structural similarities with 1-(2-Carboxyphenyl)-2-chloropropan-1-one, highlighting its unique reactivity:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Chloroacetophenone | α-Chloro ketone | Used as an intermediate in organic synthesis. |

| 4-Chloro-3-methylphenol | Phenolic compound | Exhibits antimicrobial properties. |

| 4-Chloro-3-nitrobenzoic acid | Nitrobenzoic acid | Utilized in dye synthesis and pharmaceuticals. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume